molecular formula C9H9ClO3 B1530453 Methyl 5-chloro-2-hydroxy-4-methylbenzoate CAS No. 773134-18-2

Methyl 5-chloro-2-hydroxy-4-methylbenzoate

Cat. No.: B1530453
CAS No.: 773134-18-2
M. Wt: 200.62 g/mol
InChI Key: RWTNNJDBVMWJAP-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxy-4-methylbenzoate: is an organic compound belonging to the class of esters. It is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on a benzene ring, which is further esterified with methanol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-chloro-2-hydroxy-4-methylbenzoic acid.

  • Esterification Reaction: The carboxylic acid group of 5-chloro-2-hydroxy-4-methylbenzoic acid is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the esterification reaction is often conducted in a batch process, where the reactants are mixed in a reactor and heated under controlled conditions.

  • Purification: The resulting ester is then purified through techniques such as distillation or recrystallization to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester into alcohols or aldehydes.

  • Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-Chloro-2-hydroxy-4-methylbenzoic acid

  • Reduction: 5-Chloro-2-hydroxy-4-methylbenzyl alcohol

  • Substitution: 5-Chloro-2-hydroxy-4-methylbenzonitrile

Scientific Research Applications

Chemistry: Methyl 5-chloro-2-hydroxy-4-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-chloro-2-hydroxy-4-methylbenzoate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-chloro-2-hydroxy-4-methylbenzoate

  • Methyl 2-chloro-3-hydroxy-4-methylbenzoate

  • Methyl 2-hydroxy-4-methylbenzoate

Properties

IUPAC Name

methyl 5-chloro-2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTNNJDBVMWJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-hydroxy-4-methylbenzoate (2 g, 12.04 mmol) in acetonitrile (30 mL) was added NCS (1.688 g, 12.64 mmol). The solution was stirred at 100° C. for 2 hours and then cooled. The solvent was removed in vacuo. The residue was redissolved in DCM (20 mL), washed with water (10 mL) and NaHCO3 solution (15 mL), dried over MgSO4 and the solvent removed in vacuo. Purification by column (Si, Isolute, 5% EtOAc/Cyclohexane) gave the title product as a solid (2.42 g, 100% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.688 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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